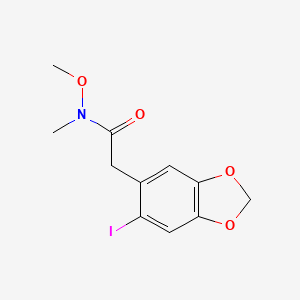
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- is a heterocyclic compound that combines the structural features of phthalazine and indole. Phthalazine is a bicyclic nitrogen-containing heterocycle, while indole is a bicyclic compound with a benzene ring fused to a pyrrole ring. The combination of these two structures results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be synthesized through various synthetic routes. One common method involves the condensation of 1-chlorophthalazine with 1H-indole-3-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of phthalazine derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc and hydrochloric acid for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phthalazine-1,4-dione derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds .
Wissenschaftliche Forschungsanwendungen
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be compared with other similar compounds, such as:
Phthalazine: A bicyclic nitrogen-containing heterocycle with various biological activities.
Indole: A bicyclic compound with a benzene ring fused to a pyrrole ring, known for its wide range of biological activities.
Quinoxaline: An isomeric compound with a similar bicyclic structure, known for its antimicrobial and antitumor properties.
Cinnoline: Another isomeric compound with a bicyclic structure, studied for its potential therapeutic applications
Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- stands out due to its unique combination of phthalazine and indole structures, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
190000-02-3 |
|---|---|
Molekularformel |
C17H12ClN3 |
Molekulargewicht |
293.7 g/mol |
IUPAC-Name |
1-chloro-4-(1H-indol-3-ylmethyl)phthalazine |
InChI |
InChI=1S/C17H12ClN3/c18-17-14-7-2-1-6-13(14)16(20-21-17)9-11-10-19-15-8-4-3-5-12(11)15/h1-8,10,19H,9H2 |
InChI-Schlüssel |
GYZGETASAWLMOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


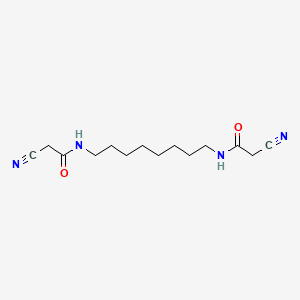
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
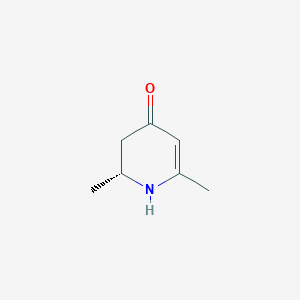
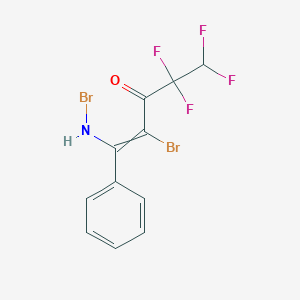
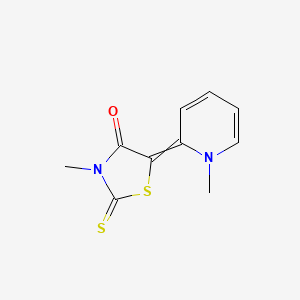
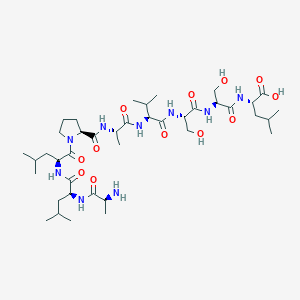
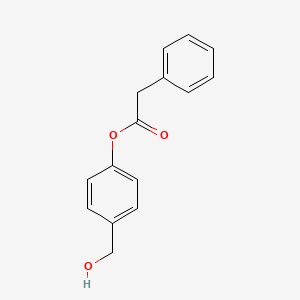


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)

![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
